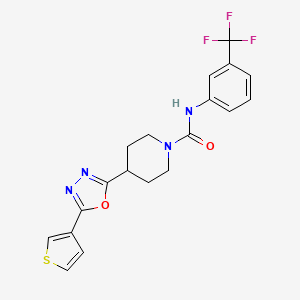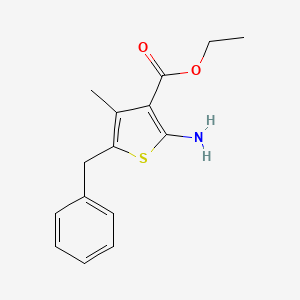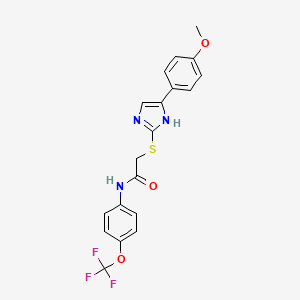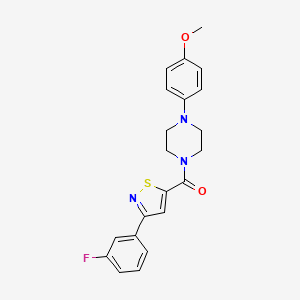![molecular formula C15H15N3O B2679442 N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide CAS No. 2411275-19-7](/img/structure/B2679442.png)
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in many cellular processes. The compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular pathways and disease mechanisms.
Mecanismo De Acción
The mechanism of action of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide involves the inhibition of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a family of serine/threonine kinases that are activated by various stimuli, including diacylglycerol (DAG) and calcium ions. Once activated, N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide phosphorylates target proteins, leading to various cellular responses. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide binds to the catalytic domain of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide, preventing its activation and subsequent phosphorylation of target proteins.
Biochemical and Physiological Effects:
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in inhibiting N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity, the compound has been shown to modulate other cellular pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway. The compound has also been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in lab experiments is its specificity for N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide. The compound has been shown to have little or no effect on other kinases, making it a valuable tool for investigating the role of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in various cellular processes. However, one of the limitations of using the compound is its potential for off-target effects. Researchers must carefully control for these effects when designing experiments using N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide.
Direcciones Futuras
There are several future directions for research involving N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide. One area of research is in the development of new N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide inhibitors with improved specificity and potency. Another area of research is in the investigation of the role of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide in various disease states, including cancer and cardiovascular disease. Finally, researchers may also investigate the potential use of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide is a complex process that involves several steps. One of the most common methods for synthesizing the compound is through the reaction of 5-phenylimidazole with 2-bromoethylbut-2-ynoate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide has been widely used in scientific research as a tool for investigating various cellular pathways and disease mechanisms. One of the most common applications of the compound is in the study of N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide signaling pathways. N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide activity, researchers can investigate the role of this enzyme in various disease states, including cancer and cardiovascular disease.
Propiedades
IUPAC Name |
N-[2-(5-phenylimidazol-1-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-15(19)17-9-10-18-12-16-11-14(18)13-7-4-3-5-8-13/h3-5,7-8,11-12H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXLJIZWUOYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1C=NC=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Phenylimidazol-1-yl)ethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2679361.png)



![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2679366.png)
![1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2679368.png)
![(E)-methyl 3-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2679370.png)
![N-[2-[(1-Cyano-4-methylcyclohexyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2679372.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2679373.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B2679377.png)


![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)